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molecular formula C9H9IN2O B8346492 (6-Iodo-3-methylimidazo[1,2-a]pyridin-2-yl)methanol

(6-Iodo-3-methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B8346492
M. Wt: 288.08 g/mol
InChI Key: QGSPIIGYGJIGBB-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a stirred solution of ethyl 6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (2.0 g) in DCM (20 ml) was added diisobutylaluminum hydride (1.76 M solution in toluene, 7.72 ml) at −19° C. The resultant mixture was stirred at the same temperature for 3 h and then at room temperature for 4 h. The reaction mixture was then quenched with MeOH and water at −40° C. The reaction mixture was acidified with few drops of 5 M HCl and poured into saturated NaHCO3. The mixture was extracted with EtOAc, and the extract was washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (MeOH/DCM) to give the title compound (1.1 g) as a yellow solid.
Name
ethyl 6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:16])=[C:9]([C:11](OCC)=[O:12])[N:10]=2)[CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:16])=[C:9]([CH2:11][OH:12])[N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Quantity
2 g
Type
reactant
Smiles
IC=1C=CC=2N(C1)C(=C(N2)C(=O)OCC)C
Name
Quantity
7.72 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with MeOH and water at −40° C
ADDITION
Type
ADDITION
Details
poured into saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (MeOH/DCM)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C(=C(N2)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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